4-Amino-2-bromobenzenesulfonamide

Description

Historical Context and Evolution of Sulfonamide Chemistry Research

The journey of sulfonamide research began in the 1930s with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent. German chemist Gerhard Domagk demonstrated its efficacy against streptococcal infections, a finding that earned him the 1939 Nobel Prize in Physiology or Medicine. It was later discovered that Prontosil was a prodrug, metabolizing in the body to the active molecule, sulfanilamide (B372717). nih.gov This revelation unleashed a torrent of research into synthetic antimicrobial agents, with scientists modifying the sulfanilamide structure to develop a wide array of "sulfa drugs." These were the first broadly effective systemic antibacterials and are credited with saving countless lives before the widespread availability of penicillin. nih.gov

Significance of the Benzenesulfonamide (B165840) Scaffold in Contemporary Chemical Biology

While the initial focus was on their antibacterial properties, the benzenesulfonamide scaffold has since been identified as a privileged structure in drug discovery, demonstrating a wide spectrum of biological activities. nih.gov Its derivatives have been developed as carbonic anhydrase inhibitors for treating glaucoma, diuretics, anticonvulsants, and even as anticancer and antiviral agents. nih.govmdpi.com The sulfonamide group's ability to bind to metalloenzymes and act as a hydrogen bond donor and acceptor makes it a valuable pharmacophore for interacting with various biological targets. nih.gov Its synthetic tractability allows for the creation of large libraries of compounds for screening, further cementing its importance in modern chemical biology. scielo.br

Overview of Research Directions in Monobrominated Aminobenzenesulfonamides

Within the broader class of benzenesulfonamides, halogenated derivatives, including monobrominated aminobenzenesulfonamides, have been investigated for their unique chemical properties and potential biological activities. The introduction of a bromine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. Research in this area often focuses on the synthesis of these compounds as intermediates for more complex molecules and as inhibitors of specific enzymes, such as carbonic anhydrases. sigmaaldrich.comgoogle.com For instance, the isomeric compound, 4-amino-3-bromobenzenesulfonamide, has been explored for its inhibitory effects on various carbonic anhydrase isoforms. However, dedicated research specifically delineating broad research directions for the subclass of monobrominated aminobenzenesulfonamides as a whole is not extensively documented, with studies tending to focus on individual compounds and their specific applications.

Chemical Compound Data

| Property | Data |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.10 g/mol |

| IUPAC Name | 4-amino-2-bromobenzene-1-sulfonamide |

| CAS Number | 1094798-12-5 |

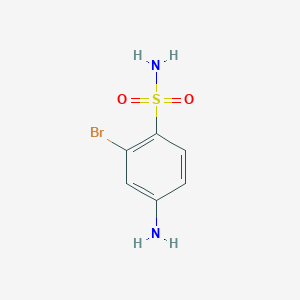

| Structure | A benzene (B151609) ring substituted with an amino group at position 4, a bromine atom at position 2, and a sulfonamide group at position 1. |

Data sourced from PubChem (CID 20811416) and other chemical supplier databases.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBOJTSKUIJYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Bromobenzenesulfonamide and Its Analogues

Established Synthetic Routes to 4-Amino-2-bromobenzenesulfonamide as a Core Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired substitution pattern on the benzene (B151609) ring.

Strategies for Regioselective Bromination and Amination

The introduction of bromine and amino groups onto the benzenesulfonamide (B165840) scaffold at specific positions is crucial for the synthesis of the target compound. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the aromatic ring and can be controlled by the choice of brominating agent and reaction conditions. nih.govwku.edu For instance, N-bromosuccinimide (NBS) is a widely used reagent for regioselective bromination. nih.govorganic-chemistry.org

The synthesis often starts from more readily available precursors. One common approach involves the bromination of an N-acyl-protected 4-aminobenzenesulfonamide. The acyl group protects the amino function and directs the incoming electrophile. Subsequent removal of the protecting group yields the desired 4-amino-2-bromo-substituted product. Another strategy could involve the reduction of a nitro group to an amino group at a late stage of the synthesis. For example, 4-nitrobenzenesulfonamide (B188996) can be reduced to 4-aminobenzenesulfonamide using reduced iron in the presence of an acid. prepchem.com

Multistep Synthesis Approaches for Target Compound Synthesis

A plausible multi-step synthesis for this compound could begin with the chlorosulfonation of acetanilide (B955) to produce 4-acetamidobenzenesulfonyl chloride. cihanuniversity.edu.iq This intermediate can then be reacted with ammonia (B1221849) to form 4-acetamidobenzenesulfonamide. The subsequent step would be the regioselective bromination at the position ortho to the amino group. Finally, the acetyl protecting group is removed by hydrolysis to yield this compound.

Another synthetic pathway could start with β-phenethylamine, which undergoes acetylation, chlorosulfonation, amination, and hydrolysis to produce 4-(2-aminoethyl)benzenesulfonamide. google.com While this specific product is different, the sequence of reactions illustrates a general approach that could be adapted.

Derivatization Strategies for Expanding Chemical Space

Once this compound is synthesized, it can be further modified at several positions to create a library of related compounds.

N-Substitution Reactions of the Sulfonamide Moiety

The sulfonamide nitrogen can be alkylated or arylated to introduce a wide range of substituents. organic-chemistry.org For example, N-alkylation of sulfonamides can be achieved using alcohols in the presence of a ruthenium catalyst. organic-chemistry.org Another method involves the reaction with various sulfonyl chlorides. researchgate.net These reactions allow for the introduction of diverse functional groups, which can significantly alter the properties of the parent molecule.

Modifications of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group at the 4-position is a versatile handle for derivatization. It can undergo acylation with various acylating agents to form amides. For instance, the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride with sodium tetraphenylborate (B1193919) results in an ion-associate complex. mdpi.com Reductive amination with aldehydes or ketones is another common strategy to introduce alkyl groups. nih.gov The amino group can also be converted into a Schiff base by reacting with an aldehyde, which can then be reduced or used in complexation with metal ions. researchgate.net Furthermore, the amino group can be transformed into other functionalities, such as in the synthesis of N-aryl-β-alanine derivatives from 4-aminobenzenesulfonamide. nih.gov

Diversification of the Aromatic Ring through Coupling Reactions (e.g., Sonogashira coupling)

The bromine atom on the aromatic ring of this compound serves as a key functional group for carbon-carbon bond-forming reactions, such as the Sonogashira coupling. organic-chemistry.orgwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the introduction of alkyne moieties onto the aromatic ring by reacting the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.orgslideshare.net The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org This method provides a powerful tool for extending the carbon framework and synthesizing complex molecules. For example, Sonogashira coupling has been successfully applied to brominated aromatic compounds to create precursors for various applications. researchgate.net

Table of Reaction Examples:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Nitrobenzenesulfonamide | Reduced iron, HCl | 4-Aminobenzenesulfonamide | Reduction |

| Acetanilide | Chlorosulfonic acid | 4-Acetamidobenzenesulfonyl chloride | Chlorosulfonation |

| 4-Aminobenzenesulfonamide | Aldehyde, NaBH₄ | N-Alkyl-4-aminobenzenesulfonamide | Reductive Amination |

| This compound | Terminal alkyne, Pd catalyst, Cu cocatalyst | 4-Amino-2-(alkynyl)benzenesulfonamide | Sonogashira Coupling |

| Sulfonamide | Alcohol, Ru catalyst | N-Alkylsulfonamide | N-Alkylation |

Novel Synthetic Methodologies and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a powerful strategy for increasing molecular complexity efficiently. These methodologies are central to modern organic synthesis.

Diversity-oriented synthesis (DOS) aims to produce a wide array of structurally different molecules from a common starting material. Copper catalysis involving sulfonyl azides has emerged as a versatile tool in this field. Sulfonyl azides are high-energy compounds that can be harnessed for various transformations.

One prominent example is the copper-catalyzed three-component reaction between sulfonyl hydrazines, terminal alkynes, and sulfonyl azides, which yields N-sulfonyl amidines. nih.gov In this process, an N-sulfonylketenimine intermediate is generated through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-opening step. This reactive intermediate then undergoes nucleophilic addition with the sulfonyl hydrazine (B178648) to form the final product. nih.gov This one-pot synthesis is notable for its mild reaction conditions, proceeding at room temperature in toluene. nih.gov

Another key application is the selective synthesis of 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles via the CuAAC reaction. elsevierpure.com By carefully controlling the reaction conditions—specifically, using copper(I) iodide as the catalyst in chloroform (B151607) at 0°C with 2,6-lutidine—chemists can favor the formation of the N-sulfonyltriazole and suppress the competing ketenimine pathway. elsevierpure.com This method provides excellent yields and offers a reliable route to these important heterocyclic compounds. elsevierpure.com The ability to direct the reaction towards different structural outcomes based on subtle changes in conditions is a hallmark of successful DOS strategies.

Copper catalysis can also mediate the radical oxidative sulfonylation-azidation of alkenes using sodium sulfinates and azidotrimethylsilane. nih.gov This reaction provides a general pathway to β-azidosulfonates, which are valuable synthetic intermediates. nih.gov The use of readily available and stable starting materials makes this method practical and scalable. nih.gov

Tandem reactions that combine cyclization and rearrangement steps offer a rapid increase in molecular complexity from simple precursors. In sulfonamide chemistry, these reactions can lead to unique polycyclic and rearranged scaffolds.

A notable example is the tandem acylation–Dohmori–Smiles rearrangement of electron-poor and heterocyclic sulfonamides with phenylacetyl chlorides. acs.org This reaction, conducted under simple aqueous base conditions, proceeds through an initial amide bond formation, which is immediately followed by a Smiles rearrangement to produce benzhydryl derivatives in a single step. acs.org When o-nosylamides are used as substrates, the reaction cascade extends further, involving the nitro group to yield 3-phenyl-1H-indazoles. acs.org

Radical reactions also provide a powerful avenue for tandem cyclization-elimination sequences. The cyclization of cyclic ene sulfonamides, for instance, does not lead to the expected amine product. Instead, the initial radical cyclization forms an α-sulfonamidoyl radical, which then undergoes a β-elimination of a sulfonyl radical. acs.org This process results in the formation of stable bicyclic and tricyclic imines in good yields. acs.org This transformation effectively cleaves a stable sulfonamide bond under mild, reductive conditions to generate valuable imine products. acs.org

Sustainable and Green Chemistry Approaches in Sulfonamide Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfonamides, aiming to reduce environmental impact and improve safety. researchgate.nettandfonline.com Traditional methods often rely on toxic solvents like DMF and dichloromethane (B109758), and reactive reagents such as sulfonyl chlorides, which can generate hazardous byproducts like HCl. researchgate.netsci-hub.se

A significant advancement is the use of water as a solvent for sulfonamide synthesis. sci-hub.sersc.org One environmentally benign method involves the reaction of amino compounds and arylsulfonyl chlorides in aqueous media with dynamic pH control, completely omitting the need for organic bases. rsc.org The resulting sulfonamides are often of high purity and can be isolated by simple filtration after acidification, leading to excellent yields. rsc.org

Another green approach involves the use of deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride (ChCl). researchgate.net A sustainable protocol for synthesizing sulfonamides from amines and sulfonyl chlorides has been developed using a ChCl/glycerol or ChCl/urea mixture, which acts as a reusable and environmentally friendly medium. researchgate.net These reactions can achieve high yields at room temperature under aerobic conditions. researchgate.net

Efforts are also being made to replace hazardous reagents. An innovative method utilizes sodium sulfinate as a stable and commercially available sulfur source and nitroarenes as the nitrogen-containing reactant, with water as the sole solvent. researchgate.net This approach avoids the use of highly reactive sulfonyl chlorides. researchgate.net Furthermore, electrochemical methods offer a green alternative for cleaving sulfonimides to yield sulfonamides, using only electrons as the "reagent" and avoiding harsh chemicals. researchgate.net These sustainable practices not only minimize waste and toxicity but also align with the growing demand for safer and more efficient chemical manufacturing. researchgate.netresearchgate.net

Advanced Structural and Spectroscopic Investigations of 4 Amino 2 Bromobenzenesulfonamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For 4-Amino-2-bromobenzenesulfonamide derivatives, ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom, their connectivity, and spatial arrangement.

Assignment of Complex Spin Systems in Substituted Analogues

The ¹H NMR spectrum of a this compound derivative presents a complex but informative pattern of signals corresponding to the aromatic protons. The substitution pattern on the benzene (B151609) ring—an amino group at C4, a bromine atom at C2, and a sulfonamide group at C1—dictates the chemical shifts (δ) and coupling patterns of the remaining three aromatic protons at positions C3, C5, and C6.

The aromatic region typically displays signals that can be assigned based on established substituent effects and spin-spin coupling interactions. For instance, in a related 2-bromobenzenesulfonamide (B1273658) derivative, aromatic protons resonate in the range of δ 7.4–8.2 ppm. For aniline (B41778) derivatives, the amino group (NH₂) protons often appear as a broad singlet, while the aromatic protons are shifted to varying degrees depending on their position relative to the substituents. rsc.org

The protons on the trisubstituted ring of this compound form an AMX or ABX spin system, depending on the difference in chemical shifts between the protons at C5 and C6. The proton at C3 typically appears as a doublet, coupled only to the proton at C5 (a meta-coupling, ⁴J). The proton at C5 would appear as a doublet of doublets, showing coupling to both the adjacent C6 proton (ortho-coupling, ³J) and the C3 proton (meta-coupling). The C6 proton would also be a doublet, coupled to the C5 proton. The presence of the electron-donating amino group and the electron-withdrawing sulfonamide and bromine groups leads to a predictable distribution of electron density, influencing the precise chemical shifts.

In ¹³C NMR, the "heavy atom effect" of bromine can cause an upfield shift for the ipso-carbon (C2) to which it is attached. stackexchange.com The carbon atoms attached to the electron-withdrawing sulfonamide group (C1) and the electron-donating amino group (C4) will show characteristic downfield and upfield shifts, respectively. For example, in a 2-bromobenzenesulfonamide derivative, the carbon atom linked to the sulfonamide group (C-S) resonates between δ 125–130 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling |

| ¹H | Aromatic (H3, H5, H6) | 6.5 - 8.2 | d, dd |

| ¹H | Amino (-NH₂) | 4.0 - 6.0 | br s |

| ¹H | Sulfonamide (-SO₂NH₂) | 7.0 - 8.0 | br s |

| ¹³C | C1 (C-SO₂NH₂) | 130 - 145 | s |

| ¹³C | C2 (C-Br) | 110 - 125 | s |

| ¹³C | C3 (C-H) | 125 - 135 | d |

| ¹³C | C4 (C-NH₂) | 140 - 150 | s |

| ¹³C | C5 (C-H) | 115 - 125 | d |

| ¹³C | C6 (C-H) | 110 - 120 | d |

| Note: Chemical shifts are approximate and can vary based on solvent and specific derivatization. Data is extrapolated from analogues. rsc.orgrsc.org |

Conformational Analysis via Coupling Constants and NOE Interactions

The magnitude of the three-bond coupling constants (³J) between protons on adjacent atoms can provide dihedral angle information via the Karplus equation. In the aromatic ring, the ortho (³J), meta (⁴J), and para (⁵J) coupling constants provide definitive proof of the substitution pattern. Typical values are ³J ≈ 6.0-9.0 Hz, ⁴J ≈ 0.9-3.0 Hz, and ⁵J ≈ 0.0-1.0 Hz. stackexchange.com

NOE experiments, such as NOESY, can detect close spatial proximity between protons. For instance, an NOE interaction between one of the sulfonamide N-H protons and the aromatic proton at the C6 position would indicate a conformation where the sulfonamide group is oriented towards that side of the ring. Similarly, NOEs between the amino protons and the aromatic protons at C3 and C5 would confirm their proximity. Such studies are critical for understanding the molecule's three-dimensional shape in solution, which can differ significantly from its solid-state structure.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a powerful method for identifying functional groups and probing non-covalent interactions. researchgate.netnih.gov These techniques provide a molecular "fingerprint" that is highly sensitive to the local chemical environment.

Analysis of Characteristic Vibrational Modes of Sulfonamide and Bromo-amino Phenyl Groups

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent functional groups.

Sulfonamide Group (SO₂NH₂): This group gives rise to strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the sulfonamide are usually observed in the 3400-3200 cm⁻¹ range.

Amino Group (NH₂): The primary amine also exhibits N-H stretching vibrations in the 3500-3300 cm⁻¹ region, often as two distinct bands for asymmetric and symmetric stretches. The N-H bending (scissoring) vibration is typically found around 1650-1580 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | Amino (-NH₂) | ~3450 |

| Symmetric N-H Stretch | Amino (-NH₂) | ~3350 |

| N-H Stretch | Sulfonamide (-SO₂NH₂) | ~3300 - 3200 |

| Aromatic C-H Stretch | Phenyl Ring | ~3100 - 3000 |

| N-H Bend (Scissoring) | Amino (-NH₂) | ~1620 |

| Aromatic C=C Stretch | Phenyl Ring | ~1600 - 1450 |

| Asymmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) | ~1350 |

| Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH₂) | ~1160 |

| C-N Stretch | Aryl-Amine | ~1300 |

| N-S Stretch | Sulfonamide | ~900 |

| C-Br Stretch | Aryl-Bromide | ~550 |

| Note: Values are approximate and based on data from analogous compounds. researchgate.netmdpi.comnist.gov |

Investigation of Hydrogen Bonding Networks in Solid State and Solution

Hydrogen bonding plays a paramount role in defining the structure and properties of sulfonamides. The amino (N-H) and sulfonamide (N-H and S=O) groups can all act as hydrogen bond donors and acceptors. mdpi.com IR spectroscopy is particularly sensitive to hydrogen bonding. When an N-H group participates in a hydrogen bond, its stretching frequency shifts to a lower wavenumber (red-shift) and the absorption band broadens and intensifies. rsc.orgbgsu.edu

In the solid state, extensive intermolecular hydrogen bonding is expected. The amino group of one molecule can form a hydrogen bond with the sulfonyl oxygen of a neighboring molecule (N-H···O=S). Similarly, the sulfonamide N-H can donate a hydrogen bond to either a sulfonyl oxygen or an amino nitrogen of another molecule. These interactions create a well-ordered, three-dimensional network. mdpi.comresearchgate.net

In solution, the extent of hydrogen bonding depends on the solvent. In non-polar solvents, intramolecular hydrogen bonds might be favored, for example, between the amino proton and a sulfonyl oxygen. In protic solvents, intermolecular hydrogen bonds between the solute and solvent molecules will dominate. Comparing the spectra in the solid state (e.g., using ATR-IR or as a KBr pellet) with the spectra in a non-polar solvent like chloroform (B151607) can reveal the strength and nature of the intermolecular hydrogen bonds present in the crystal lattice. rsc.org

Single-Crystal X-Ray Diffraction for Solid-State Architecture

For sulfonamide derivatives, X-ray crystallography consistently reveals the central role of hydrogen bonding in dictating the solid-state architecture. researchgate.netresearchgate.net In the crystal structure of a related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains. researchgate.net Similarly, structures derived from 4-aminobenzenesulfonamide show extensive hydrogen-bonded networks. researchgate.net

For this compound, a crystal structure would likely reveal a centrosymmetric packing arrangement, often seen in sulfonamides, stabilized by robust hydrogen bonds. The primary interactions would involve the sulfonamide and amino groups. For example, a common motif is the formation of dimers through N-H···O=S hydrogen bonds, where the sulfonamide N-H of one molecule interacts with a sulfonyl oxygen of a second molecule. These dimers can then be further linked into chains or sheets by hydrogen bonds involving the 4-amino group. researchgate.netnih.gov

The analysis would also reveal key geometric parameters, such as the C-S-N bond angle and the torsion angles that define the orientation of the sulfonamide group relative to the phenyl ring. The planarity of the phenyl ring and the tetrahedral geometry around the sulfur atom would be confirmed.

Table 3: Representative Crystallographic Data for a Related Bromobenzenesulfonamide Analogue

| Parameter | Description | Value |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| a (Å) | Unit cell length | 28.18 |

| b (Å) | Unit cell length | 5.61 |

| c (Å) | Unit cell length | 16.96 |

| β (°) | Unit cell angle | 108.9 |

| Z | Molecules per unit cell | 8 |

| Key Interaction | Hydrogen Bond Type | N—H⋯O |

| Data from 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. researchgate.net |

This detailed structural information is invaluable for understanding the physical properties of the solid material and provides a basis for computational modeling and structure-property relationship studies.

Determination of Molecular Conformation and Torsion Angles

The molecular conformation of benzenesulfonamide (B165840) derivatives is largely defined by the torsion angles around the sulfur-carbon (C-S) and sulfur-nitrogen (S-N) bonds. These rotations determine the spatial orientation of the sulfonamide group relative to the phenyl ring and any N-substituents.

In the absence of specific crystallographic data for this compound itself, the conformation can be inferred from structurally similar compounds. For instance, in related sulfonamides, the aromatic ring and the sulfonamide group are not typically coplanar. The geometry around the sulfur atom is a distorted tetrahedron.

Key torsion angles that define the conformation include:

C(Ar)-C(Ar)-S-N: This angle describes the rotation of the sulfonamide group relative to the plane of the phenyl ring.

C(Ar)-S-N-C(substituent): In N-substituted derivatives, this angle dictates the position of the substituent relative to the arylsulfonyl moiety.

Studies on various sulfonamide crystal structures reveal that the molecular conformation is often a compromise between minimizing steric hindrance and maximizing stabilizing intramolecular and intermolecular interactions. nih.gov For this compound, the presence of the bulky bromine atom ortho to the sulfonamide group and the amino group in the para position will influence the rotational barrier around the C-S bond. The conformation will likely be adjusted to balance the steric repulsion from the bromine atom with the electronic effects of the amino group and potential intramolecular hydrogen bonding.

Table 1: Representative Torsion Angles in a Related Sulfonamide Derivative (Note: Data below is illustrative for a model sulfonamide and not specific to this compound)

| Torsion Angle | Value (°) |

| C2-C1-S1-N1 | 85.4 |

| C1-S1-N1-H1 | 175.2 |

This interactive table showcases typical torsion angles that define the non-planar structure of arylsulfonamides.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular assembly of sulfonamide derivatives in the solid state is governed by a network of non-covalent interactions. Strong intermolecular hydrogen bonds and, where applicable, halogen bonds are the primary forces directing the crystal packing. nih.gov

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). The amino group (-NH₂) on the phenyl ring provides additional hydrogen bond donors. Consequently, a robust network of N-H···O hydrogen bonds is expected to be a dominant feature in the crystal lattice of this compound. These interactions typically form dimers, chains, or layered structures, which are common motifs in sulfonamide crystals. nih.govmdpi.com

Halogen Bonding: The bromine atom at the 2-position introduces the possibility of halogen bonding. A halogen bond is a directional interaction between an electrophilic region (the σ-hole) on the halogen atom (in this case, Br) and a Lewis base, such as an oxygen or nitrogen atom. In co-crystals of other halogenated sulfonamides, halogen bonds of the type Br···O and Br···N have been observed to play a crucial role in the crystal architecture, often competing with or complementing the primary hydrogen-bonding network. mdpi.com In some structures, halogen···π interactions with the aromatic ring are also observed. mdpi.com The interplay between strong N-H···O hydrogen bonds and weaker C-Br···O/N halogen bonds will ultimately define the three-dimensional packing of this compound.

Table 2: Examples of Intermolecular Interaction Geometries in Sulfonamide Crystals (Note: The following data is representative of interactions found in various sulfonamide crystal structures.)

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···O | 2.9 - 3.1 | 150 - 175 |

| Halogen Bond | C-I···O | ~2.9 | >160 |

| Halogen Bond | C-I···π | ~3.5 | >150 |

This interactive table provides typical geometric parameters for the key intermolecular interactions that stabilize sulfonamide crystal lattices. Data is sourced from studies on iodo-substituted analogs. mdpi.com

Advanced Mass Spectrometry for Derivative Characterization

Mass spectrometry is an indispensable tool for the structural elucidation of synthetic compounds, providing precise mass measurements and valuable information on molecular connectivity through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound, the molecular formula is C₆H₇BrN₂O₂S. HRMS would be used to verify this composition by comparing the experimentally measured mass of the molecular ion ([M]+• or protonated molecule [M+H]⁺) to the calculated theoretical exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio, leading to a distinctive doublet for every bromine-containing ion in the mass spectrum.

Table 3: Theoretical Exact Masses for HRMS Confirmation of this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M(⁷⁹Br)]+• | C₆H₇⁷⁹BrN₂O₂S | 249.9466 |

| [M(⁸¹Br)]+• | C₆H₇⁸¹BrN₂O₂S | 251.9445 |

| [M(⁷⁹Br)+H]⁺ | C₆H₈⁷⁹BrN₂O₂S | 250.9544 |

| [M(⁸¹Br)+H]⁺ | C₆H₈⁸¹BrN₂O₂S | 252.9523 |

This interactive table lists the calculated exact masses for the primary ions of this compound, which would be used for confirmation in an HRMS experiment.

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of this compound under CID is expected to proceed through several key pathways, characteristic of arylsulfonamides. A plausible fragmentation scheme, based on the analysis of related structures, would include:

Loss of SO₂: A common fragmentation pathway involving the cleavage of the C-S and S-N bonds, leading to the loss of a neutral sulfur dioxide molecule (64 Da).

Cleavage of the C-S Bond: This results in the formation of a brominated aminophenyl radical cation and a sulfonamide radical.

Cleavage of the S-N Bond: This breaks the sulfonamide group, leading to the formation of an arylsulfonyl cation and the loss of an amino radical (•NH₂).

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a fragment ion without bromine.

Analysis of the fragmentation pattern of a structurally related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, supports the cleavage at bonds adjacent to the sulfur atom as a major fragmentation route. researchgate.net By carefully analyzing the mass differences between the precursor and product ions, the structural integrity and substitution pattern of the molecule can be confirmed.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlation of Structural Modifications with Mechanistic Biological Activity

The primary sulfonamide group (-SO₂NH₂) is a critical anchor for many benzenesulfonamide-based inhibitors, particularly for metalloenzymes like carbonic anhydrase. It typically coordinates in a deprotonated, anionic state to the zinc ion (Zn²⁺) within the enzyme's active site. mdpi.commdpi.com The benzene (B151609) ring and its substituents then dictate the finer points of binding affinity and isoform selectivity by forming additional contacts with surrounding amino acid residues. mdpi.comworktribe.com

The arrangement of substituents on the benzene ring is crucial for activity. For benzenesulfonamides, the substitution pattern significantly influences how the molecule orients itself within the target's binding pocket.

Amino Group Position: The 4-amino (para) position is a common feature in many potent sulfonamide drugs, including the foundational antibacterial agent, sulfanilamide (B372717). mdpi.com This position often serves as an attachment point for larger "tail" groups that can extend into hydrophilic or hydrophobic regions of the active site, enhancing binding affinity and modulating selectivity. mdpi.com In contrast, moving the amino group to the ortho or meta position would drastically alter the molecule's interaction profile.

Halogen Position: The position of the bromine atom in 4-Amino-2-bromobenzenesulfonamide is significant. A substituent at the 2-position (ortho to the sulfonamide) can influence the orientation of the sulfonamide group itself due to steric hindrance, potentially affecting its ability to optimally coordinate with the active site's zinc ion. Studies on related compounds have shown that substituents at positions lining the hydrophobic pocket of the CA active site, particularly at positions corresponding to residues 92 and 131, can dictate the inhibitor's binding orientation and affinity. worktribe.com

Stereochemistry: While the core this compound is achiral, introducing chiral centers through substitution (e.g., on a tail group attached to the 4-amino position) would introduce stereochemical considerations. The E/Z isomerism of pendant groups can also impact potency; for instance, in some novel oxazolidinones, the E-isomer was found to be more potent than the Z-isomer. nih.gov

The nature of the substituents on the benzenesulfonamide (B165840) ring plays a defining role in the compound's biological activity.

Aromatic Substituents: Attaching aromatic rings, often as part of a "tail" approach, can lead to potent inhibitors. These rings can form favorable interactions, such as NH–π interactions, with aromatic residues in the target protein. vu.nl For example, in a series of protein disulphide isomerase inhibitors, naphthalene (B1677914) sulfonamides were generally more active than benzene sulfonamides, highlighting the impact of an extended aromatic system. tandfonline.com

Aliphatic Substituents: Aliphatic groups can also modulate activity. In one study on diazobenzenesulfonamides targeting carbonic anhydrase, increasing the hydrophobicity of an aliphatic tail (from a dimethylamine (B145610) group to a hexamethyleneimine (B121469) group) led to a significant increase in binding affinity for certain CA isoforms. nih.gov Even simple aliphatic sulfonamides of the R-CH₂-SO₂NH₂ type can have their isoform affinity modulated by introducing substituents on the aliphatic carbon. nih.gov

The following table summarizes the inhibitory activity of various substituted benzenesulfonamides against different human carbonic anhydrase (hCA) isoforms, illustrating the impact of different substitution patterns.

| Compound | Substitution Pattern | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|---|---|

| 5a | 4H-chromen-4-one tail, no methyl groups | hCA II | 35.1 | mdpi.com |

| 5a | 4H-chromen-4-one tail, no methyl groups | hCA IX | 16.6 | mdpi.com |

| 5f | 4H-chromen-4-one tail with two methyl groups | hCA II | ~9 (inferred) | mdpi.com |

| 6e | Chromone tail | hCA I | 246.7 | mdpi.com |

| 6i | Chromone tail | hCA I | 213.6 | mdpi.com |

| Zonisamide | Aliphatic primary sulfonamide | hCA II | 35-56 | mdpi.com |

Pharmacophore Development and Molecular Feature Mapping

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. tandfonline.com

For benzenesulfonamide-based carbonic anhydrase inhibitors, a common pharmacophore model includes: tandfonline.comtandfonline.comnih.gov

A Zinc-Binding Group (ZBG): The deprotonated sulfonamide moiety is the quintessential ZBG.

Aromatic Ring: The central benzene ring serves as a scaffold and makes crucial van der Waals contacts with hydrophobic residues in the active site. mdpi.com

Hydrogen Bond Acceptors/Donors: The nitrogen and oxygen atoms of the sulfonamide group form a network of hydrogen bonds with active site residues (like Thr199 in hCA II), further anchoring the inhibitor. mdpi.com

Hydrophobic/Hydrophilic Features: Substituents on the ring provide additional interaction points that can be mapped as hydrophobic centers or hydrogen bond donors/acceptors, defining the inhibitor's selectivity profile.

Based on pharmacophore models, new scaffolds can be designed to optimize interactions. The "tail approach" is a prime example, where diverse chemical moieties are attached to the main benzenesulfonamide scaffold. mdpi.com This strategy aims to create additional interactions with regions of the binding site that are unique to a specific enzyme isoform. For instance, attaching heterocyclic rings to the N1 nitrogen of the sulfonamide group can produce highly potent drugs by optimizing the pKa and extending interactions into the active site. youtube.com Combining pharmacophores, such as a 1,3,5-triazine (B166579) ring with a benzenesulfonamide, is another strategy to develop novel agents with enhanced activity. mdpi.com

Analog Design and Lead Compound Optimization Strategies

Lead optimization is the iterative process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic properties. ijddd.compatsnap.com For a compound like this compound, several strategies could be employed.

Structure-Activity Relationship (SAR) Analysis: Systematic modification is key. One could synthesize analogs by:

Replacing the bromine atom with other halogens (F, Cl) or small alkyl groups to probe steric and electronic effects at the 2-position.

Substituting the 4-amino group with various alkyl or aryl groups to explore the "tail" region of the binding pocket. A study on sulfamoyl benzamidothiazoles showed that bis-substituted phenyl rings were necessary for activity, while replacing methyl groups with bromo substituents was a viable modification. nih.gov

Bioisosteric Replacement: The sulfonamide group is a classic bioisostere for a carboxylate or a tetrahedral transition state. nih.gov Other functional groups could be explored, though the sulfonamide is often key for the canonical CA inhibition mechanism.

Computational Approaches: Modern lead optimization heavily relies on computational tools. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict how proposed structural changes will affect binding affinity, helping to prioritize which analogs to synthesize. nih.govnih.gov For example, 3D-QSAR models can generate contour maps that highlight regions where steric bulk is favored or disfavored, guiding the design of more potent compounds. tandfonline.com

Rational Design of Derivatives Based on SAR Insights

The rational design of derivatives of benzenesulfonamide scaffolds often begins with a lead compound identified through high-throughput screening. Subsequent medicinal chemistry efforts aim to optimize this initial scaffold. For instance, in the development of 12-Lipoxygenase (12-LOX) inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, systematic modifications of the sulfonamide ring provided critical SAR insights. nih.gov

One common strategy involves the substitution of hydrogen atoms on the benzene ring with various functional groups. Halogenation, in particular, has been shown to significantly influence inhibitory activity. A study exploring substitutions on a related 4-aminobenzenesulfonamide scaffold found that the position and nature of the halogen atom were critical for potency. While substitutions at the 3-position with fluorine or bromine led to a decrease in activity, placing a bromine or chlorine atom at the 4-position resulted in a notable improvement in inhibitory concentration. nih.gov

| Compound Modification | Relative Position | IC50 (µM) | Comparative Activity |

|---|---|---|---|

| 3-Chloro | meta | 6.2 | Baseline |

| 3-Fluoro | meta | 19 | ~3-fold less active |

| 3-Bromo | meta | 13 | ~2.5-fold less active |

| 4-Bromo | para | 2.2 | ~2-fold more active |

| 4-Chloro | para | 6.3 | Comparable |

Synthetic approaches to generate these derivatives are also a key part of the rational design process. A typical method involves the reaction of a commercially available aminobenzenesulfonamide with a suitable aldehyde to form an imine, which is then reduced to the desired secondary amine derivative. nih.gov This multi-step synthesis allows for the introduction of diversity at various points in the molecular scaffold, facilitating a thorough exploration of the SAR. nih.gov

Strategies for Modulating Selectivity and Affinity at the Molecular Level

Achieving selectivity for a specific biological target over others is a major goal in drug design, as it can significantly reduce off-target effects. For sulfonamide-based inhibitors, selectivity is often governed by subtle interactions within the target's active site.

One primary strategy involves exploiting differences in the amino acid composition of the active sites of related enzymes. For example, the selectivity of certain sulfonamido dicarbaboranes for carbonic anhydrase IX (CA IX), a cancer-associated protein, over the ubiquitous CA II isoform is rooted in the shape and hydrophobicity of the active site. The bulky dicarbaborane cluster fits favorably into a specific hydrophobic patch in CA IX, an interaction that is disrupted in CA II by the presence of a bulkier amino acid residue (F131). nih.gov

Introducing functional groups capable of forming additional hydrogen bonds can also enhance affinity and modulate selectivity. In the design of NKT cell agonists, modifying a lead compound with a sulfonamide group was a deliberate strategy to introduce new hydrogen bonds within the glycolipid/CD1d complex, which ultimately led to a significant boost in Th2-selective activity. acs.org

Isosteric and Bioisosteric Replacements in Sulfonamide Scaffolds

Isosteric and bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug-like properties, enhance potency, and alter pharmacokinetics while retaining the desired biological activity. cambridgemedchemconsulting.comnih.gov A bioisostere is a functional group or molecule that has similar chemical or physical properties to the group it is replacing, leading to a similar biological effect. cambridgemedchemconsulting.com

In the context of sulfonamide scaffolds, this can involve replacing the sulfonamide group itself or other functional groups within the molecule. For instance, a metabolically unstable sulfonamide might be replaced by a gem-dimethylsulphone group, which can act as a suitable bioisostere, retaining potency while improving the metabolic profile. cambridgemedchemconsulting.com

The amide group, which is structurally related to the sulfonamide, is another common target for bioisosteric replacement. Various replacements can be considered, each tuning the geometric and electronic features of the original group. Thioamides, for example, are a classic isostere for amides. Replacing the carbonyl oxygen with sulfur increases lipophilicity with only minor geometric changes. However, it alters the hydrogen bonding capacity; the thiocarbonyl is a weaker hydrogen bond acceptor, while the thioamide N-H bond is a stronger hydrogen bond donor. nih.gov Such replacements are invaluable in SAR studies to dissect the importance of specific hydrogen bonding patterns for biological activity. nih.gov

The following table summarizes common bioisosteric replacements relevant to drug design and sulfonamide scaffolds.

| Original Group | Bioisosteric Replacement(s) | Rationale/Effect |

|---|---|---|

| -H (Hydrogen) | -D (Deuterium), -F (Fluorine) | Modulate metabolism (Kinetic Isotope Effect), block metabolic oxidation, alter pKa. cambridgemedchemconsulting.com |

| -OH | -F, -OMe, -NH2 | Alter hydrogen bonding capacity, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |

| -Cl | -CN, -CF3, SH | Modify size, electronics, and lipophilicity. cambridgemedchemconsulting.com |

| Amide (-CONH-) | Sulfonamide (-SO2NH-), Thioamide (-CSNH-), Ester (-COO-), Urea (-NHCONH-) | Vary hydrogen bonding patterns, stability, lipophilicity, and geometry. nih.gov |

| Sulfonamide (-SO2NH2) | gem-Dimethylsulphone (-SO2C(CH3)2) | Improve metabolic stability while retaining activity. cambridgemedchemconsulting.com |

These strategic replacements are fundamental to lead optimization, allowing chemists to fine-tune compounds to achieve a better balance of potency, selectivity, and pharmacokinetic properties.

Mechanistic Elucidation of Biological and Pharmacological Interactions Research Models

Enzyme Inhibition Studies and Molecular Mechanisms

The therapeutic potential of sulfonamide-based compounds, including derivatives of 4-Amino-2-bromobenzenesulfonamide, is rooted in their ability to specifically interact with and inhibit various enzymes. These interactions are highly dependent on the molecular structure of the compound, including the core sulfonamide group and its appended chemical moieties.

Sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ homeostasis. wikipedia.org Derivatives of benzenesulfonamide (B165840) are effective inhibitors of multiple human (h) CA isoforms, including hCA I, II, IV, IX, and XII. nih.gov The inhibition profiles often show selectivity, with certain derivatives exhibiting stronger affinity for specific isoforms, a critical aspect for targeted therapeutic applications. For instance, studies on N-aryl-β-alanine derivatives of benzenesulfonamide showed that most compounds in the series bound with higher affinity to CA II, while diazobenzenesulfonamide derivatives displayed nanomolar affinities for the CA I isozyme. nih.gov

Table 1: Inhibition Constants (Kᵢ) of Selected Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms This table is interactive. Click on headers to sort.

| Compound Derivative | Target Isoform | Kᵢ (nM) | Reference |

|---|---|---|---|

| 4-oxo-N-(4-sulfamoylphenyl)-1-(m-tolyl)-1,4-dihydropyridazine-3-carboxamide | hCA II | 15.1 | researchgate.net |

| 1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide | hCA I | 9.8 | researchgate.net |

| 5-acetyl-6-methyl-4-(4-sulfamoylphenyl)-3,4-dihydropyrimidin-2(1H)-one | hCA II | 66.8 | nih.gov |

| 5-acetyl-6-methyl-4-(4-sulfamoylphenyl)-3,4-dihydropyrimidine-2(1H)-thione | hCA II | 0.9 | nih.gov |

| Ethyl 6-methyl-2-oxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | hCA IX | 145.0 | nih.gov |

| Ethyl 6-methyl-2-thioxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | hCA IX | 35.0 | nih.gov |

The primary mechanism of CA inhibition by sulfonamides involves the direct interaction of the sulfonamide moiety, which acts as a Zinc Binding Group (ZBG), with the Zn(II) ion in the enzyme's active site. wikipedia.orgresearchgate.net Crystallographic and computational studies reveal that the deprotonated nitrogen atom of the sulfonamide group coordinates to the catalytic zinc ion. mdpi.comnih.gov This binding event displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity, thereby inhibiting it. mdpi.comnih.gov This interaction is further stabilized by a network of hydrogen bonds, notably with the side chain of the highly conserved amino acid residue Thr199, which acts as a "gatekeeper" at the active site. researchgate.netmdpi.com The geometry of the ZBG is crucial; the tetrahedral arrangement of sulfur-based ZBGs like sulfonamides is highly effective for this interaction. researchgate.net

While the sulfonamide group anchors the inhibitor to the zinc ion, the remainder of the molecule, often referred to as the "tail," is responsible for modulating the affinity and isoform selectivity. mdpi.comnih.gov This tail extends into the active site cavity, forming additional hydrogen bonds and van der Waals interactions with surrounding amino acid residues. mdpi.com The active sites of different CA isoforms vary in shape and amino acid composition, particularly in the middle and outer regions of the binding pocket. nih.govgoogle.com By designing tails with specific chemical properties and structures, it is possible to exploit these differences to achieve selective inhibition of a desired CA isoform while sparing others, which is key to reducing off-target effects. google.com For example, attaching different heterocyclic or aromatic moieties to the benzenesulfonamide scaffold can significantly alter the inhibition profile against isoforms like hCA I, II, IX, and XII. nih.govresearchgate.net

While primarily known as CA inhibitors, the sulfonamide scaffold has been incorporated into molecules designed to target other enzymes, including DNA topoisomerases. These enzymes are vital for managing DNA topology during replication and transcription, making them important targets in cancer therapy. nih.gov Research has shown that novel sulfonamide derivatives can function as potent topoisomerase II "poisons." nih.gov For instance, a series of 4β-substituted sulfonamide derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin were synthesized and found to be potent topoisomerase II poisons that induce double-stranded DNA breaks, with activity comparable to or better than the established drug etoposide. nih.gov The mechanism of such "poisons" involves stabilizing the transient covalent complex formed between topoisomerase II and DNA, which prevents the enzyme from re-ligating the cleaved DNA strands. nih.gov This leads to permanent DNA damage and triggers apoptosis in cancer cells. nih.gov

Derivatives containing the sulfonamide or a related sulfamide (B24259) structure have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A series of synthesized sulfamide derivatives incorporating phenethylamines demonstrated potent, low-nanomolar inhibition of both AChE and BChE. nih.gov The mechanism of cholinesterase inhibitors involves blocking the enzyme's active site, preventing the hydrolysis of acetylcholine and thereby increasing its concentration and duration of action in the synaptic cleft. nih.gov

Table 2: Inhibitory Activity (Kᵢ) of Novel Sulfamide Derivatives Against Cholinesterase Enzymes This table is interactive. Click on headers to sort.

| Compound Class | Enzyme Target | Kᵢ Range (nM) | Reference |

|---|---|---|---|

| Sulfamide/Phenolic Sulfamide Derivatives | Acetylcholinesterase (AChE) | 0.027–0.076 | nih.gov |

| Sulfamide/Phenolic Sulfamide Derivatives | Butyrylcholinesterase (BChE) | 0.075–0.327 | nih.gov |

The structural versatility of the sulfonamide scaffold has led to its use in developing inhibitors for a range of viral enzymes and proteins, particularly those related to HIV. researchgate.netnih.gov Sulfonamide derivatives have been identified as inhibitors of several key components of the HIV life cycle. nih.gov Notably, benzenesulfonamide-containing phenylalanine derivatives have been designed as novel HIV-1 capsid (CA) inhibitors. nih.gov These compounds were found to have a dual-stage inhibitory profile, affecting both early and late stages of viral replication. nih.gov The early-stage mechanism appears to involve accelerating the assembly of the viral capsid core, while the late-stage mechanism, similar to the reference compound PF-74, results in the production of less infectious virions. nih.gov

Furthermore, the sulfonamide functionality is present in some small molecule chemokine antagonists that act as HIV entry inhibitors. researchgate.netnih.gov These inhibitors function by blocking the interaction between the viral surface protein gp120 and the host cell's CD4 receptor, a critical first step for the virus to enter and infect the cell. wikipedia.orgnih.gov

Cellular Pathway Modulation and Molecular Mechanisms in Research Models

Autophagy Modulation Studies

Until research on this compound is published, a detailed mechanistic elucidation of its biological and pharmacological interactions remains unavailable.

Oxidative Stress Response Pathways

While direct studies on the interaction of this compound with oxidative stress response pathways are not extensively documented in publicly available research, the broader class of sulfonamides has been implicated in processes involving oxidative stress. Reactive metabolites of some sulfonamides are known to induce the formation of reactive oxygen species (ROS), which can lead to cellular damage and trigger immune responses. nih.gov In patients with hypersensitivity to sulfonamides, an increased vulnerability to cellular damage from these reactive metabolites has been observed, suggesting a link between sulfonamide metabolism and the cellular oxidative stress response. nih.gov

In general, cellular defense against oxidative stress is mediated by intricate signaling pathways, with the Keap1-Nrf2 pathway being a key regulator. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of a suite of antioxidant and cytoprotective genes. Although no specific research connects this compound to the Nrf2 pathway, studies on other chemical compounds have shown that modulation of this pathway is a critical mechanism for protection against oxidative damage.

Furthermore, some benzenesulfonamide derivatives have been synthesized and evaluated for their antioxidant properties. nih.govresearchgate.net For instance, a study on new benzenesulfonamide derivatives bearing a carboxamide functionality revealed that some of these compounds exhibited antioxidant activity, with one derivative showing comparable efficacy to Vitamin C. nih.govresearchgate.net This suggests that the benzenesulfonamide scaffold, which is present in this compound, can be a platform for the development of compounds with antioxidant capabilities. The antioxidant potential of such compounds is often evaluated through their ability to scavenge free radicals. researchgate.net

Kinetic and Mechanistic Studies of Chemical Oxidation Reactions

Reaction Order and Rate Dependence on Reagent Concentrations

Based on studies of similar compounds, the oxidation of the amino group in this compound would likely exhibit a specific reaction order with respect to both the oxidant and the substrate. For example, the oxidation of various substrates by N-halo-sulfonamides, which are structurally related to the potential N-halo derivative of this compound, often shows first-order kinetics with respect to the oxidant. The order with respect to the substrate can be more variable, sometimes showing first-order, fractional-order, or even Michaelis-Menten type kinetics, suggesting the formation of a pre-equilibrium complex between the substrate and the oxidant.

The concentration of other reagents, such as acid, can also significantly influence the reaction rate. In many oxidation reactions involving sulfonamides, the rate is dependent on the hydrogen ion concentration, which can indicate the involvement of protonated or deprotonated forms of the reactants in the rate-determining step.

To illustrate the potential rate dependencies, the following table summarizes findings from the oxidation of a related compound, promethazine (B1679618) hydrochloride, by N-bromo-benzenesulfonamide.

| Reactant/Condition | Observed Effect on Reaction Rate | Inferred Kinetic Order |

| [N-Bromo-benzenesulfonamide] | Rate increases proportionally | First-order |

| [Promethazine hydrochloride] | Rate increases proportionally | First-order |

| [H⁺] | Rate increases, but not proportionally | Fractional-order |

| Data based on a study of a structurally related compound and presented for illustrative purposes. researchgate.net |

Identification of Reaction Intermediates and Products

The oxidation of the amino group in this compound would be expected to proceed through several intermediates. Initial oxidation could lead to the formation of a radical cation, which could then undergo further reactions. Depending on the oxidant and reaction conditions, subsequent steps could involve the formation of N-phenylsulfonamide-p-benzoquinone imine or other oxidized species.

In the oxidation of other primary aromatic amines, the final products can include polymeric materials or quinone-like structures. The presence of the bromo and sulfonamide groups on the benzene (B151609) ring of this compound would influence the stability of the intermediates and the nature of the final products due to their electronic and steric effects. For instance, the electron-withdrawing nature of the sulfonamide group and the bromo substituent would affect the electron density on the amino group and the aromatic ring, thereby influencing the susceptibility to oxidation and the reactivity of the intermediates.

Solvent and pH Effects on Reaction Mechanisms

The solvent and pH of the reaction medium are critical parameters that can profoundly affect the mechanism of oxidation of this compound.

Solvent Effects: The polarity of the solvent can influence the reaction rate. For reactions involving polar transition states, a more polar solvent would be expected to increase the reaction rate. The ability of the solvent to solvate the reactants and the transition state plays a crucial role. In some oxidation reactions of related compounds, a decrease in the dielectric constant of the medium has been shown to decrease the reaction rate, suggesting that the transition state is more polar than the reactants.

pH Effects: The pH of the solution determines the protonation state of the amino group and the sulfonamide group, as well as the nature of the oxidizing species. The amino group (-NH2) is basic and will be protonated to -NH3+ in acidic conditions. The sulfonamide group (-SO2NH2) is weakly acidic. The specific pH of the medium will therefore dictate the predominant species in solution and can switch the reaction to a different mechanistic pathway. For instance, the oxidation mechanism in acidic media is often different from that in neutral or alkaline media. Studies on the oxidation of other sulfonamides have shown that the reaction rate can be either directly or inversely proportional to the hydrogen ion concentration, highlighting the complex role of pH.

The following table illustrates the potential influence of solvent and pH on oxidation reactions, based on general findings for related compounds.

| Parameter | General Observation in Related Compound Oxidations |

| Solvent Polarity | Increased solvent polarity often accelerates reactions with polar transition states. |

| pH | Can alter the reactive species and change the reaction mechanism and rate. |

| This table presents generalized trends and not specific data for this compound. |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods model the behavior of electrons and nuclei to predict molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone methods in quantum chemistry. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest.

Studies on similar sulfonamide compounds demonstrate that DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), can accurately predict molecular geometries. nih.gov For 4-Amino-2-bromobenzenesulfonamide, these calculations would reveal key structural parameters. The sulfonamide group is known to adopt a tetrahedral geometry, which influences its ability to act as a hydrogen bond donor and acceptor. mdpi.com

The electronic properties derived from these calculations include dipole moment, Mulliken charges, and the molecular electrostatic potential (MEP). For a related compound, 4-amino-3-bromobenzenesulfonamide, DFT calculations have shown a significant dipole moment, and the MEP map indicates electron-rich regions around the sulfonamide's oxygen atoms and the amino group, suggesting these are primary sites for electrophilic attack and hydrogen bonding. Similar characteristics are anticipated for the 2-bromo isomer.

Table 1: Predicted Electronic Properties of a Related Aminobromobenzenesulfonamide (Data based on DFT calculations for 4-amino-3-bromobenzenesulfonamide)

| Property | Predicted Value | Significance |

| HOMO-LUMO Gap | ~4.8 eV | Indicates moderate chemical reactivity and stability. |

| Dipole Moment | ~5.2 Debye | Suggests a polar molecule with potential for strong intermolecular interactions. |

| Mulliken Charge (S) | +1.34 e | Indicates the sulfur atom is electron-deficient. |

| Mulliken Charge (Br) | -0.12 e | Shows the bromine atom carries a slight negative charge. |

This table presents data for a structural isomer and is intended to be illustrative of the types of values obtained for this compound.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For aromatic sulfonamides, the HOMO is typically distributed over the benzene (B151609) ring and the amino group, while the LUMO is often located on the sulfonamide group and the ring. The energy gap for related sulfonamides is generally moderate, suggesting a balance between stability and reactivity. This analysis is vital for understanding how this compound might participate in chemical reactions and molecular interactions. wikipedia.orgresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational simulations are indispensable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. kfupm.edu.saresearchgate.net For sulfonamide-based compounds, docking studies often reveal that the sulfonamide group is key to binding, frequently forming hydrogen bonds and electrostatic interactions with amino acid residues in the protein's active site. mdpi.com

In hypothetical docking studies of this compound with a target enzyme, one would expect the sulfonamide moiety to anchor the molecule within the binding pocket. The amino group and the bromine atom would also play significant roles, potentially forming additional hydrogen bonds or hydrophobic interactions, respectively. The interaction energy, calculated by the docking software, provides an estimate of the binding affinity.

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations can assess the stability of the predicted binding pose and reveal any conformational changes in the protein or ligand upon binding. nih.gov

An MD simulation of a this compound-protein complex would involve simulating the movements of all atoms over a period of nanoseconds. Analysis of the trajectory can confirm if the key interactions predicted by docking are maintained. nih.gov Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to evaluate the stability of the complex and the flexibility of different protein regions. nih.gov Such analyses are crucial for validating potential drug candidates before proceeding to experimental assays.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for a series of benzenesulfonamide (B165840) derivatives including this compound, one would first calculate a variety of molecular descriptors (e.g., electronic, steric, hydrophobic). These descriptors are then used to create a mathematical equation that relates them to the observed biological activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D fields of the molecules. nih.gov These models can generate contour maps that visualize regions where modifying the structure (e.g., adding bulky groups, electron-withdrawing groups) is likely to increase or decrease activity, providing a roadmap for designing more potent analogs. nih.gov

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone in the development of predictive tools for biological activity. For benzenesulfonamide derivatives, QSAR studies have been instrumental in understanding how chemical structure relates to inhibitory activity against various enzymes, most notably carbonic anhydrases. nih.govtandfonline.com These models use statistical methods to correlate molecular descriptors (physicochemical properties, topological indices, etc.) with observed biological responses.

For this compound, a hypothetical QSAR study would involve synthesizing a series of analogues with variations at the amino and bromo positions and testing their biological activity. The resulting data would be used to build a model. Key molecular descriptors for this compound would include:

Hydrophobicity (logP): The bromo and phenyl groups contribute to its lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov

Electronic Properties: The electron-withdrawing nature of the sulfonamide and bromine groups, and the electron-donating nature of the amino group, create a specific electronic profile that can be quantified and correlated with activity.

A typical QSAR model can be represented by a linear equation, such as:

log(1/IC50) = c1logP + c2MW + c3*pKa + ... + constant

The statistical quality of such a model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (r²_pred). tandfonline.com

Table 1: Hypothetical QSAR Model Statistics for a Series of this compound Analogues

| Statistical Parameter | Value | Description |

| r² | 0.92 | Coefficient of determination, indicating a good fit of the model to the training data. |

| q² | 0.75 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r²_pred | 0.81 | Predictive correlation coefficient for an external test set, indicating good external predictive ability. |

| F-statistic | 120.5 | A measure of the overall significance of the regression model. |

| p-value | < 0.001 | Indicates that the model is statistically significant. |

These predictive models are valuable for prioritizing the synthesis of new derivatives with potentially enhanced biological activity, thereby saving time and resources in the drug discovery process. nih.gov

Elucidation of Steric and Electrostatic Contributions to Binding

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide detailed insights into the steric and electrostatic requirements for a ligand to bind to its target. tandfonline.comtandfonline.com These methods generate 3D contour maps that highlight regions around the molecule where changes in steric bulk or electrostatic potential would be favorable or unfavorable for activity.

For this compound, a CoMFA/CoMSIA study would involve aligning it with a set of structurally similar compounds within the binding site of a target protein. The analysis would likely reveal:

Steric Contributions: The bromine atom at the ortho position introduces significant steric bulk. The contour maps would indicate whether this bulk is beneficial, perhaps by filling a specific hydrophobic pocket, or detrimental due to steric clashes. tandfonline.com The amino group at the para position is smaller and its steric influence would also be mapped.

Electrostatic Contributions: The sulfonamide group is a key hydrogen bond donor and acceptor. tandfonline.com The electrostatic potential maps would highlight the importance of the negatively charged oxygen atoms and the NH moiety. The amino group also acts as a hydrogen bond donor. The electronegative bromine atom would create a region of negative electrostatic potential.

Table 2: Interpretation of Hypothetical CoMFA/CoMSIA Contour Maps for this compound

| Field Type | Favorable Region | Unfavorable Region |

| Steric (CoMFA) | Green contours indicating where bulkier groups increase activity. | Yellow contours indicating where bulkier groups decrease activity. |

| Electrostatic (CoMFA) | Blue contours indicating where positive charges increase activity. | Red contours indicating where negative charges increase activity. |

| Hydrogen Bond Donor (CoMSIA) | Cyan contours indicating where H-bond donors are favored. | Purple contours indicating where H-bond donors are disfavored. |

| Hydrogen Bond Acceptor (CoMSIA) | Magenta contours indicating where H-bond acceptors are favored. | Red contours indicating where H-bond acceptors are disfavored. |

These 3D maps are invaluable for understanding the specific interactions that govern binding affinity and for guiding the rational design of more potent inhibitors by modifying the scaffold to better match the steric and electrostatic environment of the active site. nih.gov

Virtual Screening and De Novo Design Approaches for Novel Chemotypes

The this compound scaffold can serve as a starting point for discovering novel chemotypes through virtual screening and de novo design. nih.govnih.gov

Virtual Screening involves searching large chemical databases for compounds that are predicted to bind to a target of interest. tandfonline.comnih.gov A pharmacophore model can be generated based on the key features of this compound. Such a model would typically include:

A hydrogen bond acceptor feature (from the sulfonamide oxygens).

A hydrogen bond donor feature (from the sulfonamide NH and the amino group).

An aromatic ring feature.

A halogen atom feature (the bromine).

This pharmacophore model can then be used as a 3D query to filter large compound libraries, identifying molecules with a similar arrangement of these key features. frontiersin.org

De Novo Design is a computational technique that "grows" new molecules within the constraints of a target's binding site. arxiv.org Using the this compound as a starting fragment, algorithms can add atoms or functional groups in a stepwise manner, optimizing for binding affinity and other desirable properties. This can lead to the generation of entirely new chemical scaffolds that retain the essential binding interactions of the original fragment but possess improved properties. youtube.com

Table 3: Key Pharmacophoric Features of this compound for Virtual Screening

| Pharmacophoric Feature | Location on Molecule | Potential Interaction in Target |

| Hydrogen Bond Acceptor | Sulfonamide O atoms | With donor residues like Arg, Lys |

| Hydrogen Bond Donor | Sulfonamide NH, Amino NH₂ | With acceptor residues like Asp, Glu |

| Aromatic Ring | Phenyl ring | π-π stacking with Phe, Tyr, Trp |

| Halogen Atom | Bromine | Halogen bonding, hydrophobic interactions |

These approaches accelerate the discovery of new lead compounds by exploring a vast chemical space computationally before committing to synthetic efforts. nih.gov

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intimately linked to its three-dimensional conformation. researchgate.net Conformational analysis of this compound aims to identify the low-energy conformations that the molecule is likely to adopt in solution and when binding to a target. nih.gov

The key rotatable bonds in this molecule are around the sulfonamide group (C-S and S-N bonds). Rotation around the C-S bond determines the orientation of the sulfonamide group relative to the phenyl ring. Computational methods, such as density functional theory (DFT), can be used to calculate the energy of the molecule as a function of these dihedral angles, generating a potential energy surface. nih.gov

This analysis can reveal the most stable conformers and the energy barriers between them. For instance, studies on similar sulfonamides have shown that the orientation of the sulfonamide group can significantly impact binding affinity. researchgate.net The presence of the ortho-bromo substituent in this compound would likely influence the preferred conformation due to steric hindrance, favoring a conformation where the sulfonamide group is oriented away from the bromine atom.

Table 4: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Population (%) |

| A | ~60° | 0.0 | 75 |

| B | ~180° | 1.5 | 20 |

| C | ~-60° | 2.5 | 5 |

Understanding the conformational preferences and the energy landscape is crucial for docking studies and for interpreting structure-activity relationships, as the bioactive conformation may not be the lowest energy conformer in solution. researchgate.netnih.gov

Advanced Analytical Methodologies in Sulfonamide Research

High-Performance Chromatographic Techniques for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of sulfonamides, including 4-Amino-2-bromobenzenesulfonamide. The technique's high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis or degradation. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose.